molecular formula C12H11N3O B13427720 6-(Isoindolin-2-yl)pyridazin-3-ol

6-(Isoindolin-2-yl)pyridazin-3-ol

Cat. No.: B13427720
M. Wt: 213.23 g/mol
InChI Key: SAOGSUJBJWQFGI-UHFFFAOYSA-N
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Description

6-(Isoindolin-2-yl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring fused with an isoindoline moiety. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isoindolin-2-yl)pyridazin-3-ol can be achieved through several methods. One common approach involves the cyclization of β,γ-unsaturated hydrazones under copper-promoted conditions. This method provides high yields and good functional group tolerance . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers high regioselectivity and broad substrate scope under neutral conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(Isoindolin-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C12H11N3O/c16-12-6-5-11(13-14-12)15-7-9-3-1-2-4-10(9)8-15/h1-6H,7-8H2,(H,14,16)

InChI Key

SAOGSUJBJWQFGI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NNC(=O)C=C3

Origin of Product

United States

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